molecular formula C14H10O B569823 4-Phenanthrol-d9 CAS No. 922510-21-2

4-Phenanthrol-d9

Cat. No. B569823
Key on ui cas rn: 922510-21-2
M. Wt: 203.288
InChI Key: SIMYIUXARJLHEA-LOIXRAQWSA-N
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Patent
US04886733

Procedure details

In a 1000 ml 3-neck flask equipped with magnetic stirrer and reflux condenser with nitrogen inlet, 400 ml of carbon tetrachloride was added followed by 26 gms of 4 oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 gm of N-bromo succinimide. The reaction was illuminated with a 600 watt Quartzlite lamp for 6 hours. Then an additional 2.0 gms of N-bromosuccinimide was added and the reaction refluxed for 1 hour. The reaction was cooled to room temperature and the solids filtered off and washed with carbon tetrachloride and air dried. The solids were recrystallized from 220 ml of ethyl acetate, filtered and washed with several portions of warm water, dried in vacuo in the presence of P2O5 to yield 8.3 gms (32.25% by weight) of 4-phenanthrol. m.p. 114°-116° C. m/e 194.
[Compound]
Name
4
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:15]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH2:5][CH2:4][CH2:3]1.BrN1C(=[O:22])CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH:2]1[C:15]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[C:5]([OH:22])=[CH:4][CH:3]=1

Inputs

Step One
Name
4
Quantity
26 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCCC=2C3=CC=CC=C3C=CC12
Step Three
Name
Quantity
26.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1000 ml 3-neck flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser with nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The reaction was illuminated with a 600 watt Quartzlite lamp for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solids filtered off
WASH
Type
WASH
Details
washed with carbon tetrachloride and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized from 220 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with several portions of warm water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo in the presence of P2O5

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2C3=CC=CC=C3C=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04886733

Procedure details

In a 1000 ml 3-neck flask equipped with magnetic stirrer and reflux condenser with nitrogen inlet, 400 ml of carbon tetrachloride was added followed by 26 gms of 4 oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 gm of N-bromo succinimide. The reaction was illuminated with a 600 watt Quartzlite lamp for 6 hours. Then an additional 2.0 gms of N-bromosuccinimide was added and the reaction refluxed for 1 hour. The reaction was cooled to room temperature and the solids filtered off and washed with carbon tetrachloride and air dried. The solids were recrystallized from 220 ml of ethyl acetate, filtered and washed with several portions of warm water, dried in vacuo in the presence of P2O5 to yield 8.3 gms (32.25% by weight) of 4-phenanthrol. m.p. 114°-116° C. m/e 194.
[Compound]
Name
4
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:15]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH2:5][CH2:4][CH2:3]1.BrN1C(=[O:22])CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH:2]1[C:15]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[C:5]([OH:22])=[CH:4][CH:3]=1

Inputs

Step One
Name
4
Quantity
26 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCCC=2C3=CC=CC=C3C=CC12
Step Three
Name
Quantity
26.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1000 ml 3-neck flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser with nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The reaction was illuminated with a 600 watt Quartzlite lamp for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solids filtered off
WASH
Type
WASH
Details
washed with carbon tetrachloride and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized from 220 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with several portions of warm water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo in the presence of P2O5

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2C3=CC=CC=C3C=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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